5-Methoxy-1,2,3,4-tetrahydro-1-naphthol
Overview
Description
5-Methoxy-1,2,3,4-tetrahydro-1-naphthol is an organic compound with the molecular formula C11H14O2 and a molecular weight of 178.233 g/mol . It is a derivative of naphthol, characterized by the presence of a methoxy group at the 5-position and a tetrahydro structure, which means it has undergone partial hydrogenation.
Scientific Research Applications
5-Methoxy-1,2,3,4-tetrahydro-1-naphthol has several applications in scientific research:
Industry: Used in the synthesis of fine chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
Target of Action
This compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Specific information on how such factors influence the action of 5-methoxy-1,2,3,4-tetrahydro-1-naphthol is currently unavailable .
Biochemical Analysis
Biochemical Properties
5-Methoxy-1,2,3,4-tetrahydro-1-naphthol plays a role in several biochemical reactions. It interacts with enzymes such as aryl sulfotransferase (AST) IV, where it acts as a substrate. Additionally, it can inhibit the AST IV-catalyzed sulfation of 1-naphthalenemethanol . These interactions suggest that this compound may influence the metabolism of aromatic compounds and the regulation of sulfation processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are significant. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it may modulate the activity of specific signaling proteins and transcription factors, leading to changes in gene expression patterns. Additionally, this compound can affect metabolic pathways by interacting with enzymes involved in the metabolism of aromatic compounds .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in their activity. For example, its interaction with aryl sulfotransferase IV results in the inhibition of sulfation reactions . These molecular interactions can lead to downstream effects on cellular processes and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular processes, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm
Metabolic Pathways
This compound is involved in metabolic pathways related to the metabolism of aromatic compounds. It interacts with enzymes such as aryl sulfotransferase IV, which plays a role in the sulfation of aromatic compounds . These interactions can affect metabolic flux and the levels of metabolites in the cell. Understanding the metabolic pathways involving this compound is crucial for elucidating its biochemical role.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various transporters and binding proteins. These interactions determine the localization and accumulation of the compound in specific cellular compartments . The study of these transport mechanisms is essential for understanding how this compound exerts its effects on cellular processes.
Subcellular Localization
This compound is localized in specific subcellular compartments, which can influence its activity and function. Targeting signals and post-translational modifications may direct the compound to particular organelles, affecting its interactions with biomolecules and its overall biochemical role
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-1,2,3,4-tetrahydro-1-naphthol typically involves the hydrogenation of 5-methoxy-1-naphthol. This process can be carried out using a palladium catalyst under hydrogen gas at elevated pressures and temperatures . The reaction conditions need to be carefully controlled to ensure selective hydrogenation without over-reduction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar hydrogenation techniques used in laboratory synthesis are scaled up for industrial purposes, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-1,2,3,4-tetrahydro-1-naphthol can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Further reduction can lead to the complete hydrogenation of the aromatic ring.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly at positions ortho and para to the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO2) under hydrogen gas.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Products may include 5-methoxy-1,2,3,4-tetrahydro-1,4-naphthoquinone.
Reduction: Complete hydrogenation can yield 5-methoxy-decalin.
Substitution: Halogenated or nitrated derivatives of this compound.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydro-1-naphthol: Lacks the methoxy group, making it less reactive in certain substitution reactions.
5-Methoxy-1-naphthol: Does not have the tetrahydro structure, leading to different reactivity and physical properties.
1-Tetralol: Another tetrahydro derivative but without the methoxy group, affecting its chemical behavior.
Uniqueness
5-Methoxy-1,2,3,4-tetrahydro-1-naphthol is unique due to the combination of its methoxy group and tetrahydro structure. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
5-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-13-11-7-3-4-8-9(11)5-2-6-10(8)12/h3-4,7,10,12H,2,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEHUANDJKBFXBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CCCC2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80403252 | |
Record name | 5-METHOXY-1,2,3,4-TETRAHYDRO-1-NAPHTHOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80403252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61982-91-0 | |
Record name | 5-METHOXY-1,2,3,4-TETRAHYDRO-1-NAPHTHOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80403252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-METHOXY-1,2,3,4-TETRAHYDRO-1-NAPHTHOL | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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